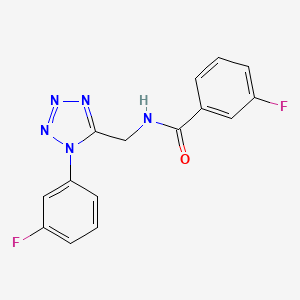

2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various strategies to incorporate the chlorophenoxy and pyridin-yloxy benzyl functional groups into the acetamide backbone. For instance, synthesis routes for related benzothiazole and benzimidazole derivatives have been explored, showcasing the preparation procedures and properties of these organic compounds, including their different protonated or deprotonated forms and complex compounds with ligands presenting significant biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is pivotal, determining their reactivity, stability, and interaction with biological systems. The structure is often elucidated using spectroscopic techniques, highlighting the importance of certain functional groups in contributing to the compound's properties. For example, the study of cyclometallated compounds with arylpyridines emphasizes the structural diversity and reactivity based on the N-Ar axis, providing insights into the molecular frameworks of related compounds (Pazderski & Abramov, 2023).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide are influenced by its molecular structure, particularly the functional groups present. These reactions can lead to a wide range of derivatives, showcasing the compound's versatility in chemical synthesis and modifications. Studies on similar compounds, such as the reactions of arylmethylidene derivatives with nucleophiles, illustrate the potential for generating diverse chemical entities (Kamneva, Anis’kova, & Egorova, 2018).

Applications De Recherche Scientifique

Spectroscopic and Quantum Mechanical Studies

Research on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, suggesting potential applications in photovoltaic cells. Additionally, their nonlinear optical (NLO) activity was investigated, revealing significant second-order hyperpolarizability values, indicating potential utility in NLO materials (Mary et al., 2020).

Corrosion Inhibition

A study on 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives explored their application as corrosion inhibitors. These compounds were tested with steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies. This suggests potential uses in protecting materials against corrosion, which is crucial in various industrial applications (Yıldırım & Cetin, 2008).

Antioxidant and Antitumor Activities

Certain nitrogen heterocycles, including 4-benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one derivatives, were synthesized and evaluated for their antioxidant and antitumor activities. These compounds were characterized and tested, showing potential in medical and pharmaceutical research for developing new therapeutic agents (El-Moneim et al., 2011).

Synthesis of Phenoxy Amide Derivatives

The synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and their chlorination effects were investigated. This study provides insights into the influence of solvent polarity on the chlorination process, which is relevant for the synthesis and modification of organic compounds in research and industrial applications (Wang et al., 2011).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c21-16-7-9-17(10-8-16)25-14-19(24)23-13-15-4-3-5-18(12-15)26-20-6-1-2-11-22-20/h1-12H,13-14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEXARUNJDRJCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(3-(pyridin-2-yloxy)benzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)